4-Nitrophenylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenylsulfamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a sulfamide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrophenylsulfamide can be synthesized through the reaction of 4-nitrophenylsulfonyl chloride with ammonia or primary amines. The reaction typically occurs in an organic solvent such as tetrahydrofuran at room temperature. The reaction mixture is stirred for 24 hours, followed by the removal of the solvent and purification of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenylsulfamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas, and catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Aminophenylsulfamide.
Substitution: Various substituted phenylsulfamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenylsulfamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-nitrophenylsulfamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfamide group can also form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Similar Compounds:
- 4-Nitrophenylsulfonamide
- 4-Nitrophenylsulfonyl chloride
- 4-Nitrophenylsulfonyltryptophan
Comparison: this compound is unique due to the presence of both nitro and sulfamide groups, which confer distinct chemical reactivity and biological activity. Compared to 4-nitrophenylsulfonamide, it has a broader range of applications in medicinal chemistry and enzyme studies. The presence of the sulfamide group also makes it more versatile in synthetic organic chemistry compared to 4-nitrophenylsulfonyl chloride .
Eigenschaften
Molekularformel |
C6H7N3O4S |
---|---|
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
1-nitro-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,(H2,7,12,13) |
InChI-Schlüssel |
RAXPQAODVUNKFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.